methyl 4-[(E)-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazone linkage, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves a multi-step process:
Formation of the hydrazone linkage: This step involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting enzymes or receptors involved in cancer or inflammatory diseases.
Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving hydrazone linkages and ester functionalities.
Mechanism of Action
The mechanism of action of methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the hydrazone or ester functionalities, leading to inhibition or activation of these targets.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the hydrazone and substituted phenyl groups.
4-(Bromomethyl)benzoate: A compound with a bromomethyl group instead of the hydrazone linkage, used in different chemical applications.
Uniqueness
Methyl 4-(E)-(2-{[(2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a hydrazone linkage, a substituted phenyl group, and a benzoate ester.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)20-16(22)17(23)21-19-11-13-7-9-14(10-8-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
XYZZBTYRGOGPTH-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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